Boc-4-(Fmoc-aminomethyl)-L-phenylalanine
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Overview
Description
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process. The compound is used in various scientific research applications, particularly in the field of peptide synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protective groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and NHS.
Substitution Reactions: Introduction of different functional groups to the phenylalanine side chain
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and NHS in organic solvents like dichloromethane.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives .
Scientific Research Applications
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Proteomics Research: In the study of protein structure and function.
Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.
Biotechnology: In the design of novel biomolecules and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The compound can be selectively deprotected under specific conditions to allow for the formation of peptide bonds with other amino acids .
Comparison with Similar Compounds
Similar Compounds
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine: The D-isomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-4-aminomethylbenzoic acid: A related compound with similar protective groups but different core structure.
Boc-4-aminomethylbenzoic acid: Another related compound with the Boc group but lacking the Fmoc group .
Uniqueness
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is unique due to its combination of protective groups and its L-configuration, making it particularly useful in the synthesis of peptides and proteins with specific stereochemistry .
Properties
IUPAC Name |
(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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